Benzimidazo[1,2-a]quinoline
Overview
Description
Benzimidazo[1,2-a]quinoline is a class of benzannulated benzimidazoles characterized by a planar structure and a π-conjugated system. This compound exhibits a range of biological and optical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazo[1,2-a]quinoline-based heterocycles can be synthesized through transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution. For instance, organosulfur and organoselenium derivatives of this compound have been synthesized using this method . Another approach involves the use of microwave-assisted amination reactions to introduce amino substituents on the quinoline nucleus .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenated compounds and strong bases like sodium hydride.
Major Products: The major products formed from these reactions include various substituted this compound derivatives with different functional groups, enhancing their biological and optical properties .
Scientific Research Applications
Benzimidazo[1,2-a]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antitumor, antiviral, antifungal, and antibacterial agent.
Mechanism of Action
The mechanism of action of benzimidazo[1,2-a]quinoline involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its antitumor and antimicrobial activities . Additionally, its ability to interact with metal ions makes it a potential candidate for use as a chemosensor .
Comparison with Similar Compounds
Benzimidazole: Shares a similar core structure but lacks the fused quinoline ring.
Quinoline: Contains the quinoline ring but lacks the benzimidazole moiety.
Benzimidazo[2,1-a]isoquinoline: Another benzannulated benzimidazole with a different fusion pattern.
Uniqueness: Benzimidazo[1,2-a]quinoline is unique due to its combined benzimidazole and quinoline structures, providing a planar and π-conjugated system that enhances its biological and optical properties. This unique structure allows for diverse functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
benzimidazolo[1,2-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-3-7-13-11(5-1)9-10-15-16-12-6-2-4-8-14(12)17(13)15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYLPRKCBLKCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448450 | |
Record name | benzimidazo[1,2-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205-54-9 | |
Record name | benzimidazo[1,2-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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